molecular formula C20H16N4O5S B4727478 N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4727478
M. Wt: 424.4 g/mol
InChI Key: UCXDJMGBEPMIGW-UHFFFAOYSA-N
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Description

N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a hydrazino group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Hydrazino Group Introduction: The hydrazino group is introduced via the reaction of hydrazine with an appropriate carbonyl compound.

    Isoxazole Ring Formation: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the isoxazole ring through a carbothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino and isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a hydrazino group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(1,3-benzodioxole-5-carbonylamino)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-11-16(17(24-29-11)12-5-3-2-4-6-12)19(26)21-20(30)23-22-18(25)13-7-8-14-15(9-13)28-10-27-14/h2-9H,10H2,1H3,(H,22,25)(H2,21,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXDJMGBEPMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

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